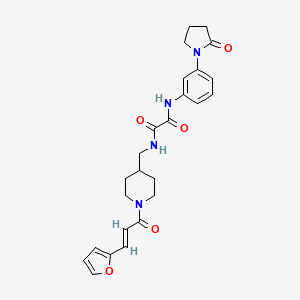
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a furan moiety, a piperidine derivative, and an oxalamide functional group. These components suggest significant potential for therapeutic applications, particularly in the realms of anti-inflammatory and anticancer research.
Molecular Structure and Properties
The molecular formula of this compound is C23H31N3O4 with a molecular weight of approximately 413.518 g/mol. The structural complexity arises from the combination of various functional groups, which may enhance its biological efficacy.
Key Structural Features:
| Functional Group | Description |
|---|---|
| Furan Ring | Contributes to potential interactions in biological systems. |
| Piperidine Derivative | Known for various pharmacological activities. |
| Oxalamide Group | Associated with diverse biological activities, including anticancer properties. |
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). This inhibition can lead to reduced synthesis of pro-inflammatory mediators like prostaglandins.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory , analgesic , and potential anticancer effects .
Case Studies and Findings:
-
Anti-inflammatory Activity :
- In studies assessing COX inhibition, derivatives exhibiting structural similarities showed high selectivity for COX-2 over COX-1, with inhibition percentages ranging from 68% to 86% compared to standard drugs like sodium diclofenac .
- The reduction in inflammatory markers such as Interleukin-1 Beta (IL-1β) was noted, indicating effective modulation of the inflammatory response .
- Analgesic Properties :
-
Anticancer Potential :
- Initial screenings have indicated that similar oxalamide derivatives may possess cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms and efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the piperidine and furan rings significantly influence biological activity. For instance:
- The presence of electronegative groups enhances interaction with biological targets.
- Modifications to the oxalamide linkage can alter pharmacokinetic properties, improving bioavailability and efficacy.
Propiedades
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c30-22(9-8-21-6-3-15-34-21)28-13-10-18(11-14-28)17-26-24(32)25(33)27-19-4-1-5-20(16-19)29-12-2-7-23(29)31/h1,3-6,8-9,15-16,18H,2,7,10-14,17H2,(H,26,32)(H,27,33)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQSUPWKJFYFY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














